molecular formula C17H22N6OS B2550554 N-(2-氰基-3-甲基丁烷-2-基)-2-[1-(2,6-二甲苯基)四唑-5-基]硫代乙酰胺 CAS No. 1036126-22-3

N-(2-氰基-3-甲基丁烷-2-基)-2-[1-(2,6-二甲苯基)四唑-5-基]硫代乙酰胺

货号 B2550554
CAS 编号: 1036126-22-3
分子量: 358.46
InChI 键: FFNGNGGCJLQAFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as substituted acetamides and oxadiazole moieties, which are often explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various aromatic organic acids or other precursors. For instance, in the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, the process includes esterification, formation of hydrazides, and subsequent reactions to form the oxadiazole-thiols, which are then reacted with substituted bromoacetamides to yield the target compounds . Similarly, another study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using a precursor that undergoes esterification, hydrazide formation, ring closure, and final substitution at the thiol position . These methods could potentially be adapted for the synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . Additionally, computational approaches like density functional theory (DFT) are employed to predict vibrational signatures and understand the geometric equilibrium and stereo-electronic interactions of the molecules . These analyses provide insights into the stability and conformation of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their biological activities. For example, the synthesized oxadiazole derivatives have been screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity against acetylcholinesterase . Another study reports antibacterial activity against various bacterial strains and moderate inhibition of the α-chymotrypsin enzyme . These reactions indicate the potential of these compounds to interact with biological systems, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized in conjunction with their synthesis and structure analysis. The vibrational spectroscopic techniques provide information on the physical properties, while the biological screening and molecular docking studies give insights into the chemical reactivity and potential pharmacological properties . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also investigated to predict the behavior of these compounds in biological systems .

科学研究应用

化学合成和生物学评价

化学合成研究重点在于开发具有潜在生物学或药理活性的新化合物。例如,Darwish 等人(2014 年)探索了包含磺酰基部分的基于异恶唑的杂环的合成,展示了氰基乙酰胺在形成具有有希望的抗菌和抗真菌活性的多种杂环中的多功能性 (Darwish、Atia 和 Farag,2014 年)。此类研究表明化学合成在开发可能导致发现新型治疗剂的新化合物中的重要性。

晶体结构分析

化合物的晶体结构分析提供了对其分子构型的见解,这对于理解与生物靶标的相互作用机制至关重要。肖庆才等人(2009 年)描述了磺酰胺衍生物的晶体结构,为通过分子几何和潜在相互作用位点理解其抗菌特性提供了基础 (蔡、谢、闫、赵和李,2009 年)。此类分析是药物设计和开发中的基础,为优化治疗功效和特异性提供了一条途径。

纳米颗粒药物递送系统

纳米颗粒药物递送系统的开发代表了提高治疗剂的功效和安全性的重大进展。坎波斯等人(2015 年)研究了用于杀菌剂缓释的固体脂质纳米颗粒和聚合物纳米胶囊,显示出降低的毒性和改善的释放曲线 (坎波斯、奥利维拉、达席尔瓦、帕斯科利、帕斯夸托、利马、阿比拉什和弗拉塞托,2015 年)。这项研究突出了纳米技术在完善药物递送中的潜力,可能适用于包括与所讨论化合物类似的多种化合物。

谷氨酰胺酶抑制剂

寻找用于癌症治疗的新型谷氨酰胺酶抑制剂是一个活跃的研究领域。舒克拉等人(2012 年)讨论了 BPTES 类似物作为谷氨酰胺酶抑制剂的设计、合成和评估,展示了在癌症治疗中抑制谷氨酰胺酶的治疗潜力 (舒克拉、费拉里斯、托马斯、斯塔西斯、杜瓦尔、德拉汉蒂、阿尔特、赖斯、罗哈斯、高、香、当、斯勒舍和塚本,2012 年)。这一研究领域对于发现谷氨酰胺酶发挥关键作用的癌症和其他疾病的新治疗方法至关重要。

属性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS/c1-11(2)17(5,10-18)19-14(24)9-25-16-20-21-22-23(16)15-12(3)7-6-8-13(15)4/h6-8,11H,9H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGNGGCJLQAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。